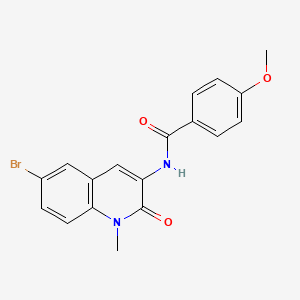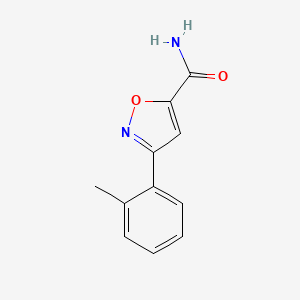
Benzyl-PEG8-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG8-Br, also known as Benzyl-PEG8-bromide, is a heterobifunctional polyethylene glycol (PEG) linker. It contains a benzyl group and a bromide group, making it a versatile compound for various chemical and biological applications. The bromide group can be replaced by nucleophilic reagents, which is useful for bioconjugation and PEGylation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl-PEG8-Br is synthesized through a series of chemical reactions involving the attachment of a benzyl group to a PEG chain, followed by the introduction of a bromide group. The general synthetic route involves the following steps:
PEGylation: The PEG chain is activated and reacted with a benzyl alcohol to form a benzyl-PEG intermediate.
Bromination: The benzyl-PEG intermediate is then reacted with a brominating agent, such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr), to introduce the bromide group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is often purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-PEG8-Br undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be replaced by nucleophiles such as amines, thiols, or alcohols, forming new covalent bonds.
Oxidation and Reduction: While the PEG chain is generally inert, the benzyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used in the substitution reactions. For example, reacting this compound with an amine would yield a benzyl-PEG8-amine product.
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG8-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and antibodies to PEG chains, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the production of PEGylated materials for various industrial applications
Wirkmechanismus
The mechanism of action of Benzyl-PEG8-Br primarily involves its role as a linker or conjugating agent. The bromide group reacts with nucleophiles, forming stable covalent bonds. This allows for the attachment of various functional groups or biomolecules to the PEG chain, enhancing their properties such as solubility, stability, and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl-PEG4-Br: A shorter PEG chain with similar functional groups.
Benzyl-PEG12-Br: A longer PEG chain with similar functional groups.
Methoxy-PEG8-Br: Contains a methoxy group instead of a benzyl group
Uniqueness
Benzyl-PEG8-Br is unique due to its specific PEG chain length and the presence of both benzyl and bromide groups. This combination provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. The benzyl group also offers additional functionalization possibilities compared to methoxy-PEG derivatives .
Eigenschaften
Molekularformel |
C23H39BrO8 |
|---|---|
Molekulargewicht |
523.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C23H39BrO8/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5H,6-22H2 |
InChI-Schlüssel |
JIJIJBYWLCWPEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)

![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)

![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)




![1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate](/img/structure/B11936836.png)
![5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-](/img/structure/B11936841.png)


